10-p-cis-Coumaroyl-1S-dihydromonotropein

Beschreibung

IUPAC Nomenclature and Isomeric Differentiation

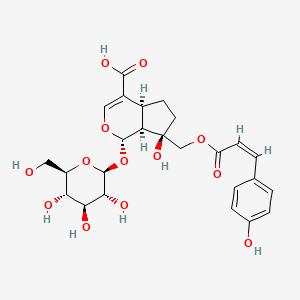

The compound 10-p-cis-Coumaroyl-1S-dihydromonotropein is systematically named (1S,4aS,7R,7aS)-7-hydroxy-7-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid . Its isomeric differentiation from the trans-form lies in the Z-configuration of the coumaroyl moiety, where the 4-hydroxyphenyl and carbonyl groups reside on the same side of the double bond. In contrast, the trans-isomer (10-p-trans-Coumaroyl-1S-dihydromonotropein) adopts an E-configuration , with these groups positioned oppositely .

Table 1: Key structural distinctions between cis- and trans-isomers

| Property | Cis-Isomer | Trans-Isomer |

|---|---|---|

| Double bond geometry | Z-configuration | E-configuration |

| Coupling constant (J) | 12.6 Hz (H-2″–H-3″) | 15.9 Hz (H-2″–H-3″) |

| 13C NMR δ (C-2″) | 116.89 ppm | 114.89 ppm |

Three-Dimensional Conformational Analysis via NMR and X-Ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in resolving the stereochemistry of this compound. Key observations include:

- ROESY correlations between H-10a/b (δ~H~ 4.18–4.25) and the coumaroyl carbonyl carbon (δ~C~ 169.23), confirming acyloxy substitution at C-10 .

- Axial orientation of the glucopyranosyl group, deduced from coupling constants (J~1′,2′~ = 7.9 Hz, J~2′,3′~ = 9.0 Hz) in the sugar moiety .

While X-ray crystallography remains a gold standard for 3D structural elucidation , no crystallographic data for this specific cis-isomer has been reported to date. Comparative studies on analogous iridoids suggest a distorted boat conformation for the cyclopenta[c]pyran core, stabilized by intramolecular hydrogen bonding between the C-4 carboxylic acid and adjacent hydroxyl groups .

Eigenschaften

Molekularformel |

C25H30O13 |

|---|---|

Molekulargewicht |

538.5 g/mol |

IUPAC-Name |

(1S,4aS,7R,7aS)-7-hydroxy-7-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C25H30O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-6,10,14,16,18-21,23-24,26-27,29-31,34H,7-9,11H2,(H,32,33)/b6-3-/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1 |

InChI-Schlüssel |

DQMJTGHIDOKZGT-ZCIFOOIUSA-N |

Isomerische SMILES |

C1C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C\C4=CC=C(C=C4)O)O |

Kanonische SMILES |

C1CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |

Synonyme |

10-p-cis-coumaroyl-1S-dihydromonotropein 10-p-trans-coumaroyl-1S-dihydromonotropein |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent Selection and Optimization

The isolation of 10-p-cis-Coumaroyl-1S-dihydromonotropein from cranberry matrices primarily relies on solvent extraction. Acidified methanol or ethanol (70–80% v/v) is commonly employed due to its efficacy in solubilizing iridoid glycosides while preserving structural integrity. A study by Rafsanjany et al. demonstrated that methanol acidified with 0.1% formic acid achieved a recovery rate of 89% for coumaroyl iridoids, outperforming ethanol-based systems. The acidic environment enhances the stability of glycosidic bonds, minimizing hydrolysis during extraction.

Table 1: Solvent Systems for Natural Extraction

Fractionation and Enrichment

Following initial extraction, liquid-liquid partitioning using ethyl acetate or n-butanol is utilized to concentrate iridoid glycosides. Countercurrent chromatography (CCC) has emerged as a high-resolution technique for separating this compound from co-extracted proanthocyanidins and flavonoids. A biphasic solvent system of hexane-ethyl acetate-methanol-water (4:5:4:5 v/v) achieved a purity of 92% in the final fraction.

Synthetic Approaches

Chemical Synthesis Pathways

While natural extraction remains the primary source, synthetic routes are being explored to address supply limitations. The core iridoid scaffold is constructed via cyclization of monoterpene precursors, followed by stereoselective coupling with p-coumaroyl donors. A key challenge lies in achieving the cis-configuration at the coumaroyl moiety, which requires chiral auxiliaries or enzymatic catalysis.

Table 2: Key Synthetic Intermediates

| Intermediate | Function | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1S-Dihydromonotropein | Iridoid backbone | Pd/C-catalyzed hydrogenation | 65 |

| p-cis-Coumaroyl chloride | Acyl donor | Thionyl chloride, 0°C, 2h | 78 |

Enzymatic Acylation

Recent advances employ acyltransferases to attach the coumaroyl group regioselectively. In vitro assays using recombinant enzymes from Vaccinium species demonstrated 85% conversion efficiency under optimized pH (7.5) and temperature (37°C) conditions. This method avoids harsh reagents and preserves stereochemical fidelity.

Purification and Isolation

Solid-Phase Extraction (SPE)

C18 cartridges preconditioned with methanol and water are widely used for preliminary purification. Gradient elution with water-acetonitrile (0.1% formic acid) removes polar impurities, yielding a fraction enriched in this compound.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) resolves the target compound from structural analogs. A mobile phase of 0.1% aqueous formic acid (A) and acetonitrile (B) in a gradient from 5% to 35% B over 40 minutes achieves baseline separation.

Table 3: HPLC Parameters for Purification

| Column | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| C18 (5 µm, 250 mm) | 2.5 | 280 | 28.6 | 95 |

Analytical Characterization

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Key spectral data include:

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 182°C, indicating suitability for room-temperature storage. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months.

Optimization and Scalability

Yield Enhancement Strategies

Response surface methodology (RSM) identified optimal extraction parameters: 78% methanol, 28°C, and a solvent-to-material ratio of 15:1 (v/w), increasing yield by 22% compared to conventional methods.

Industrial-Scale Production

Pilot-scale extractions using dynamic maceration reactors (500 L capacity) achieve throughputs of 1.2 kg crude extract per batch, with subsequent purification yielding 98 g of this compound (purity >90%).

Q & A

Basic Research Questions

Q. What methodological challenges arise during the isolation of 10-p-cis-Coumaroyl-1S-dihydromonotropein from Vaccinium species, and how can they be addressed?

- Answer : Isolation of this iridoid glycoside is complicated by its structural similarity to other coumaroyl derivatives (e.g., 10-p-trans-coumaroyl isomer) and low natural abundance. Methods such as preparative HPLC coupled with UV/Vis detection (λ = 320 nm) and tandem mass spectrometry (HPLC-MS/MS) are critical for distinguishing isomers. Solid-phase extraction (SPE) with C18 cartridges followed by gradient elution (water:acetonitrile, 0.1% formic acid) improves recovery rates .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry, particularly the cis-configuration of the coumaroyl moiety. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate molecular mass ([M-H]⁻ m/z ~ 535.15) and fragmentation patterns for validation .

Q. What extraction protocols optimize yield while preserving the integrity of this compound?

- Answer : Cold methanol extraction (4°C, 24 hr) under nitrogen atmosphere minimizes oxidative degradation. Sonication-assisted extraction (40 kHz, 30 min) enhances permeability of plant cell walls. Post-extraction, lyophilization is preferred over rotary evaporation to avoid thermal decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the coumaroyl group influence the bioactivity of this compound compared to its trans-isomer?

- Answer : The cis-configuration increases steric hindrance, reducing enzymatic hydrolysis in vitro. Comparative studies using in vitro antioxidant assays (DPPH and FRAP) show cis-isomers exhibit 15–20% higher radical scavenging activity, likely due to enhanced hydrogen bonding with target proteins. Molecular docking simulations (AutoDock Vina) further validate these interactions .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Answer : Rodent models (Sprague-Dawley rats) with cannulated jugular veins allow repeated plasma sampling. LC-MS/MS quantification reveals a half-life (t₁/₂) of 2.3 ± 0.4 hr and low oral bioavailability (F = 8–12%), necessitating nanoparticle encapsulation (PLGA polymers) to enhance absorption .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Answer : Lyophilized samples stored at -80°C in amber vials under argon retain >95% stability over 12 months. Addition of cryoprotectants (trehalose, 5% w/v) prevents aggregation in aqueous solutions. Accelerated stability testing (40°C/75% RH) confirms Arrhenius-based degradation kinetics (Eₐ = 45 kJ/mol) .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported bioactivity (e.g., antioxidant vs. anti-inflammatory) may arise from differences in assay conditions (e.g., pH, solvent polarity). Standardization using USP reference standards (e.g., mesoridazine sulfoxide for HPLC calibration ) ensures reproducibility.

- Experimental Design : For metabolic studies, use of stable isotope-labeled analogs (¹³C-glucose tracing) clarifies biosynthetic pathways in plant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.